molecular formula C19H15N3OS B4511736 6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4511736
M. Wt: 333.4 g/mol
InChI Key: UYTHWLQPGGWQME-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridinone family, characterized by a fused bicyclic structure with a pyrazole ring (positions 1–3) and a pyridinone ring (positions 4–6). Key structural features include:

  • Position 2: A phenyl group contributing to aromatic stacking interactions.
  • Position 6: A 4-(methylsulfanyl)phenyl substituent, where the methylsulfanyl (–SCH₃) group enhances lipophilicity and may influence electronic properties via sulfur’s lone-pair electrons .

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-24-15-9-7-13(8-10-15)17-12-11-16-18(20-17)21-22(19(16)23)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTHWLQPGGWQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the annulation of the pyrazole ring to the pyridine ring. This can be achieved through various synthetic routes, including cyclization reactions and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize yield and minimize waste, ensuring cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied[4][4].

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-b]pyridinone Cores

Compound Name Core Structure Substituents (Position) Key Features Biological Activity (If Reported)
Target Compound Pyrazolo[3,4-b]pyridin-3-one 2-phenyl, 6-(4-methylsulfanylphenyl) High lipophilicity due to –SCH₃; potential for π-π stacking with phenyl groups Not explicitly reported in evidence
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol Pyrazolo[3,4-b]pyridin-3-one 6-methyl, 3-hydroxyl Hydroxyl group increases polarity; methyl enhances stability Less specific bioactivity compared to substituted derivatives
2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo[3,4-b]pyridin-6-one 2-isopropyl, 4-CF₃ Trifluoromethyl group improves metabolic stability and electron-withdrawing effects Studied in agrochemical research for enhanced reactivity

Key Observations :

  • The methylsulfanyl group in the target compound offers a balance between lipophilicity and moderate electron-donating effects, contrasting with the electron-withdrawing CF₃ group in the trifluoromethyl analog .
  • Substituents at position 2 (e.g., phenyl vs.

Key Observations :

  • Unlike AZD-1775, the target compound lacks an amino substituent at position 6, which is critical for kinase inhibition in pyrazolopyrimidinones .
  • The methylsulfanyl group in the target compound may compensate for reduced hydrogen-bonding capacity with increased hydrophobic interactions .

Triazolopyridine Derivatives (Heterocyclic Analogues)

Compound Name Core Structure Substituents (Position) Key Features Biological Activity
6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Triazolo[4,3-a]pyridin-3-one 6-azepane-sulfonyl, 2-(3-methoxybenzyl) Sulfonyl group enhances stability; azepane improves membrane permeability Antimicrobial and neuropharmacological potential
2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Triazolo[4,3-a]pyridin-3-one 6-piperidine-sulfonyl, 2-(3-fluorobenzyl) Fluorine atom increases electronegativity and bioavailability Anticancer activity via enzyme inhibition

Key Observations :

  • Triazolopyridines prioritize sulfonyl groups for stability and target binding, whereas the target compound’s methylsulfanyl group may offer distinct redox properties .
  • Fluorine or methoxy substituents in triazolopyridines enhance target specificity, a feature absent in the target compound .

Biological Activity

The compound 6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2SC_{19}H_{18}N_2S, and its structure includes a pyrazolo[3,4-b]pyridine core with a methylthio group and phenyl substituents. The unique arrangement of these functional groups contributes to its biological effects.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to pyrazolo[3,4-b]pyridines exhibit significant anticancer activity. For instance, research indicates that derivatives similar to This compound can effectively inhibit the proliferation of various cancer cell lines.

  • In Vitro Studies :
    • The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, it exhibited an IC50 value of approximately 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
    • The mechanism involves inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which play crucial roles in cell cycle regulation .
  • Structure-Activity Relationships (SAR) :
    • Substitutions on the phenyl rings significantly affect biological activity. For instance, para-hydroxy substitutions enhance anticancer activity compared to other substitutions .
    • Compounds with electron-donating groups at specific positions have shown improved efficacy against cancer cell lines such as MCF7 and HCT116 .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cell cycle regulation:

  • CDK Inhibition : The compound's binding affinity for CDK2 and CDK9 suggests that it disrupts normal cell cycle progression by inhibiting these critical kinases .
  • Induction of Apoptosis : The compound promotes both early and late apoptosis in cancer cells through mitochondrial pathways, leading to programmed cell death .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-b]pyridine derivatives in cancer therapy:

  • Study on HeLa Cells : A derivative similar to the target compound was tested against HeLa cells and showed significant reduction in cell viability along with increased apoptosis markers .
CompoundIC50 (µM)Cell LineMechanism
6-[4-(methylsulfanyl)phenyl]-...2.59HeLaCDK inhibition
Doxorubicin2.35HeLaDNA intercalation

Q & A

Basic Synthesis: What are the key considerations for synthesizing 6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?

Answer:
Synthesis typically involves multi-step protocols with strict control over reaction parameters. Key steps include:

  • Cyclization : Use of dehydrating agents (e.g., POCl₃) to form the pyrazolo-pyridine core under reflux conditions.
  • Purification : Column chromatography or recrystallization to isolate the target compound, monitored via TLC or HPLC for purity validation .
  • Functionalization : Introduction of the methylsulfanyl group via nucleophilic substitution or coupling reactions, requiring inert atmospheres to prevent oxidation .

Advanced Synthesis: How can regioselectivity challenges during cyclization be addressed?

Answer:
Regioselectivity can be optimized using:

  • Computational modeling : Density functional theory (DFT) with B3LYP functionals to predict transition states and intermediates, guiding solvent and catalyst selection .
  • Kinetic control : Adjusting reaction temperatures and stoichiometric ratios to favor desired pathways .

Basic Structural Characterization: Which techniques are most reliable for determining the crystal structure of this compound?

Answer:

  • X-ray crystallography : SHELXL software refines diffraction data to resolve bond lengths, angles, and torsional conformations .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects rotational isomers .

Advanced Structural Analysis: How can conformational dynamics of the pyrazolo-pyridine core be analyzed?

Answer:

  • Ring-puckering coordinates : Quantify non-planar distortions using Cremer-Pople parameters derived from crystallographic data .
  • Dynamic NMR : Monitor ring-flipping kinetics in solution at variable temperatures .

Basic Computational Studies: What DFT methods are suitable for predicting electronic properties?

Answer:

  • Hybrid functionals : B3LYP with exact exchange terms provides accurate HOMO-LUMO gaps and electrostatic potential maps .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions .

Advanced Biological Activity: How to design experiments to evaluate target-specific bioactivity?

Answer:

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase profiling) with dose-response curves (IC₅₀ determination).
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methylsulfanyl group) and correlate changes with activity using ANOVA .

Basic Experimental Design: What statistical approaches ensure reproducibility in biological assays?

Answer:

  • Randomized block designs : Minimize batch effects by distributing treatments across replicates .
  • Positive/negative controls : Include reference inhibitors and solvent-only groups to validate assay conditions .

Advanced Data Analysis: How to resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Orthogonal validation : Cross-check using SPR (surface plasmon resonance) for binding affinity or ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Conformational sampling : Perform molecular dynamics (MD) simulations to identify bioactive conformers not captured in static DFT models .

Basic Stability Assessment: What methods evaluate thermal stability?

Answer:

  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under controlled heating rates.
  • Differential scanning calorimetry (DSC) : Identify phase transitions and melting points .

Advanced Mechanistic Studies: How to validate proposed reaction mechanisms computationally?

Answer:

  • Transition state optimization : Use QM/MM (quantum mechanics/molecular mechanics) to model reaction pathways and compare activation energies with experimental kinetics .
  • Isotopic labeling : Track atom trajectories via ²H or ¹³C NMR to confirm mechanistic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.